
1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Compounds like “1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-5-carboxylic acid” belong to a class of organic compounds known as halogenated carboxylic acids and derivatives . These are compounds containing a carboxylic acid in which the hydrogen(s) of the carboxyl group is replaced by a halogen atom .
Synthesis Analysis
The synthesis of similar compounds often involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis
The molecular structure of these compounds is typically characterized by the presence of a carboxylic acid group (COOH) and a halogen atom . The exact structure would depend on the specific compound and its substituents .Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite diverse and depend on the specific compound and conditions. For instance, difluoromethylation processes often involve the formation of X–CF2H bonds .Physical And Chemical Properties Analysis
These compounds typically have certain common physical and chemical properties. For example, they are usually soluble in water and have an octanol/water partition coefficient (log Pow) of around 1.2 . They do not dissociate at pH of 1 to 12 and are stable to hydrolysis .Mechanism of Action
Target of Action
It is known that the 2,2-difluoroethyl group is an important lipophilic hydrogen bond donor in medicinal chemistry . This group can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The 2,2-difluoroethyl group is known to interact with its targets via electrophilic 2,2-difluoroethylation . This interaction can result in changes to the target’s function, potentially influencing biological processes.
Biochemical Pathways
Compounds with a similar structure, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds could affect a wide range of biochemical pathways.
Pharmacokinetics
It is known that 2’,2’-difluoro-2’-deoxycytidine (dfdc), a compound with a similar difluoroethyl group, is rapidly inactivated by gut and liver cytidine deaminase (cd) to 2’,2’-difluoro-2’-deoxyuridine (dfdu), indicating poor oral bioavailability .
Result of Action
The incorporation of electronegative fluorine atoms in the 2,2-difluoroethyl group allows for lipophilicity modulation and increases the acidity of the proton, tuning drug target affinity and specificity . This could result in a variety of molecular and cellular effects, depending on the specific targets and pathways involved.
Action Environment
It is known that the selectivity of similar compounds can be influenced by the solvent used in the reaction
Future Directions
properties
IUPAC Name |
2-(2,2-difluoroethyl)-4-nitropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N3O4/c7-4(8)2-10-5(6(12)13)3(1-9-10)11(14)15/h1,4H,2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGFZMDFINFRDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1[N+](=O)[O-])C(=O)O)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

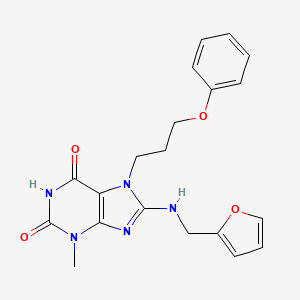
![3-(1-adamantyl)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2849072.png)
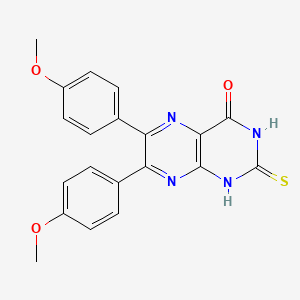
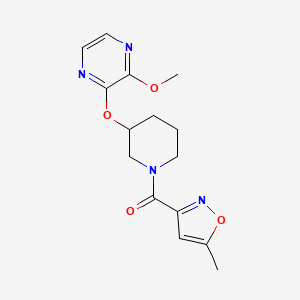
![N-(3-fluorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2849079.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone oxalate](/img/structure/B2849080.png)
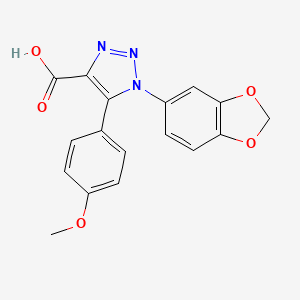
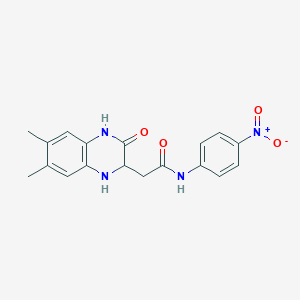

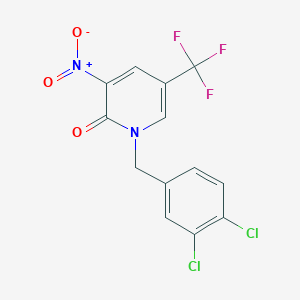
![6-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2849086.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2849091.png)
